2-Ethoxyethyl 2-cyano-3-(octylamino)hept-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxyethyl 2-cyano-3-(octylamino)hept-2-enoate is a chemical compound with a complex structure that includes an ethoxyethyl group, a cyano group, and an octylamino group attached to a hept-2-enoate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxyethyl 2-cyano-3-(octylamino)hept-2-enoate typically involves multi-step organic reactions. The process begins with the preparation of the hept-2-enoate backbone, followed by the introduction of the cyano group and the octylamino group. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of advanced technologies, such as automated reactors and real-time monitoring systems, helps in maintaining consistent quality and minimizing waste.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethoxyethyl 2-cyano-3-(octylamino)hept-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ethoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) and potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-Ethoxyethyl 2-cyano-3-(octylamino)hept-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-Ethoxyethyl 2-cyano-3-(octylamino)hept-2-enoate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, while the octylamino group can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Ethoxyethyl 2-cyano-3-(hexylamino)hept-2-enoate
- 2-Ethoxyethyl 2-cyano-3-(decylamino)hept-2-enoate
- 2-Methoxyethyl 2-cyano-3-(octylamino)hept-2-enoate
Uniqueness
2-Ethoxyethyl 2-cyano-3-(octylamino)hept-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxyethyl group enhances its solubility, while the octylamino group provides hydrophobic character, making it suitable for various applications.
Eigenschaften
CAS-Nummer |
91235-26-6 |
---|---|
Molekularformel |
C20H36N2O3 |
Molekulargewicht |
352.5 g/mol |
IUPAC-Name |
2-ethoxyethyl 2-cyano-3-(octylamino)hept-2-enoate |
InChI |
InChI=1S/C20H36N2O3/c1-4-7-9-10-11-12-14-22-19(13-8-5-2)18(17-21)20(23)25-16-15-24-6-3/h22H,4-16H2,1-3H3 |
InChI-Schlüssel |
POXDFXBPJMXXJZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCNC(=C(C#N)C(=O)OCCOCC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.